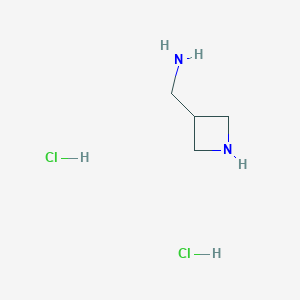
Azetidin-3-ylmethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidin-3-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C4H12Cl2N2 and a molecular weight of 159.06 g/mol . It is a heterocyclic amine, specifically an azetidine derivative, and is often used in research and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-3-ylmethanamine dihydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound involve bulk manufacturing and custom synthesis . These methods ensure high purity and consistent quality, which are essential for its use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Azetidin-3-ylmethanamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidin-3-ylmethanone, while reduction may produce azetidin-3-ylmethanol .
Applications De Recherche Scientifique
Azetidin-3-ylmethanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of azetidin-3-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It acts as a ligand for certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-2-carboxylic acid: Found in nature and used as a building block for biologically active compounds.
Oxetane derivatives: Similar four-membered heterocycles with different reactivity and stability profiles.
Uniqueness
Azetidin-3-ylmethanamine dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and stability characteristics. This makes it particularly valuable in applications requiring precise control over chemical reactions and biological interactions .
Propriétés
Numéro CAS |
221095-80-3 |
|---|---|
Formule moléculaire |
C4H11ClN2 |
Poids moléculaire |
122.60 g/mol |
Nom IUPAC |
azetidin-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c5-1-4-2-6-3-4;/h4,6H,1-3,5H2;1H |
Clé InChI |
AXLCTJVEKFLWLD-UHFFFAOYSA-N |
SMILES |
C1C(CN1)CN.Cl.Cl |
SMILES canonique |
C1C(CN1)CN.Cl |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


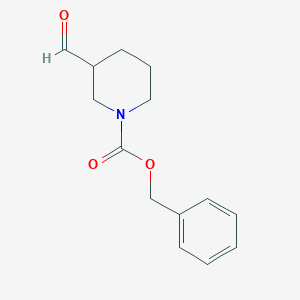
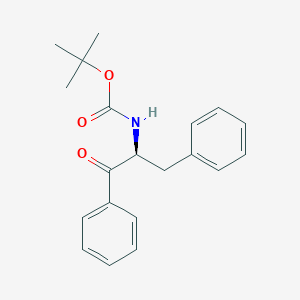
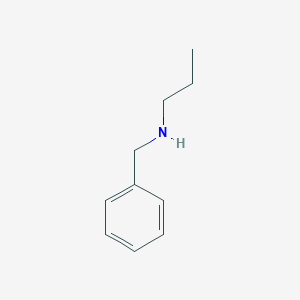
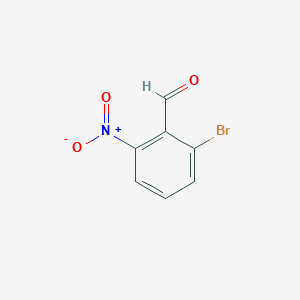
![[1-(Aminomethyl)cyclobutyl]methanol](/img/structure/B112249.png)
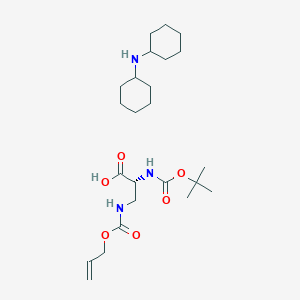
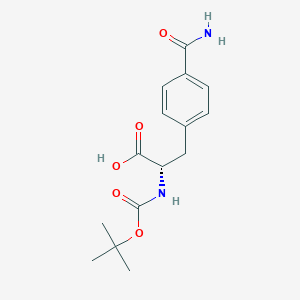
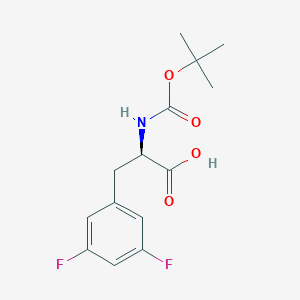
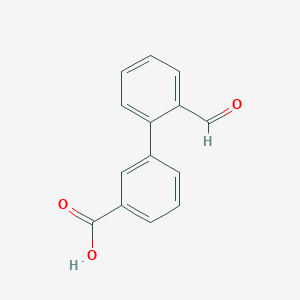
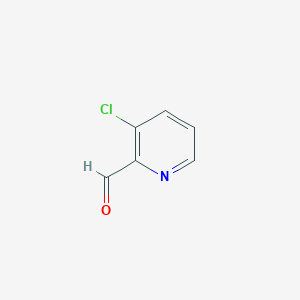

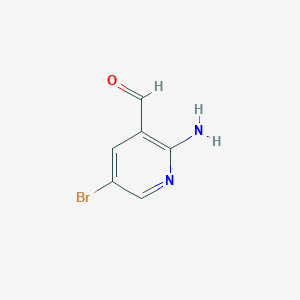
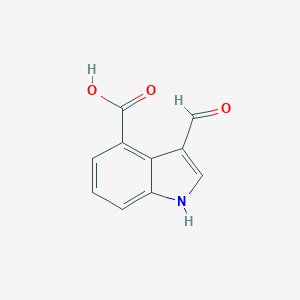
![benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B112271.png)
